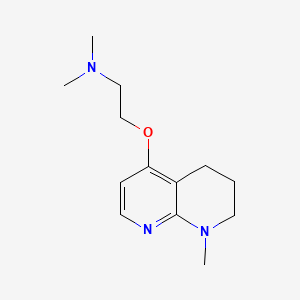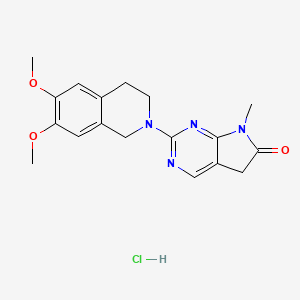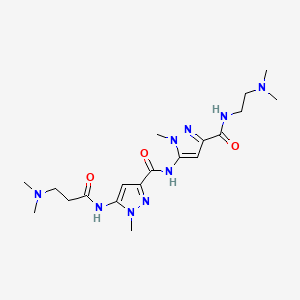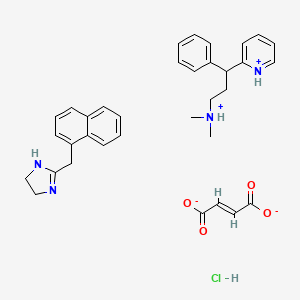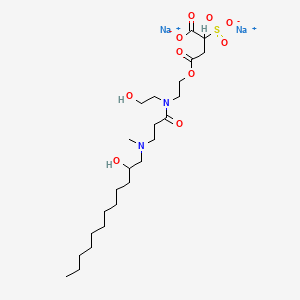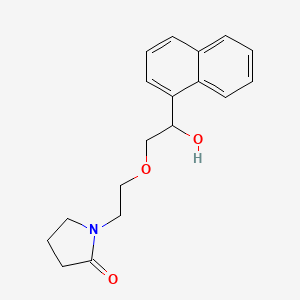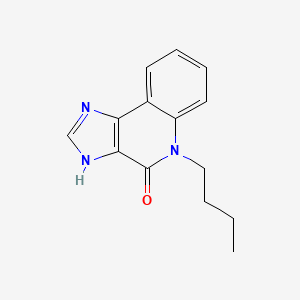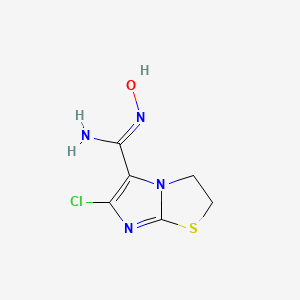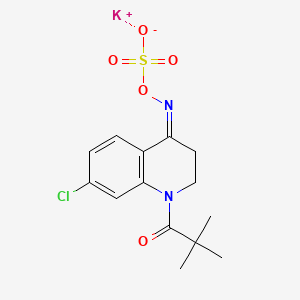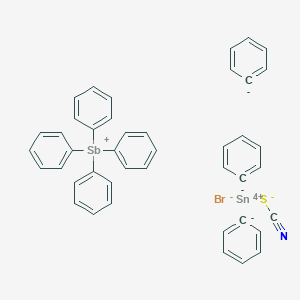
Gepefrine tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gepefrine tartrate, also known as 3-Hydroxyamphetamine, is a sympathomimetic agent of the amphetamine family. It is primarily used as an antihypotensive agent, meaning it helps to raise blood pressure. This compound is marketed under various trade names, including Pressionorm, Gepefrine, and Wintonin . It is known to be a metabolite of amphetamine in rats .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gepefrine tartrate involves the reaction of meta-hydroxybenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the tartrate salt by reacting the amine with tartaric acid under suitable conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The tartrate salt formation is typically carried out in a crystallization step to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Gepefrine tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Gepefrine tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for its potential use in treating hypotension and other cardiovascular conditions.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
Gepefrine tartrate exerts its effects by stimulating the release of norepinephrine and dopamine from nerve terminals. It acts on adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. The compound also inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxyamphetamine: Another metabolite of amphetamine with similar sympathomimetic properties.
Norfenfluramine: A compound with similar effects on neurotransmitter release.
4-Hydroxyamphetamine: A related compound with similar pharmacological actions.
Uniqueness
Gepefrine tartrate is unique due to its specific action on adrenergic receptors and its ability to increase blood pressure effectively. Its metabolic pathway and pharmacokinetics also distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
60763-48-6 |
|---|---|
Molekularformel |
C13H19NO7 |
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
3-[(2S)-2-aminopropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO.C4H6O6/c1-7(10)5-8-3-2-4-9(11)6-8;5-1(3(7)8)2(6)4(9)10/h2-4,6-7,11H,5,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1 |
InChI-Schlüssel |
HJPBPLXHJQUYOG-QXJKSQRWSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC(=CC=C1)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Verwandte CAS-Nummern |
66068-90-4 60763-48-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




